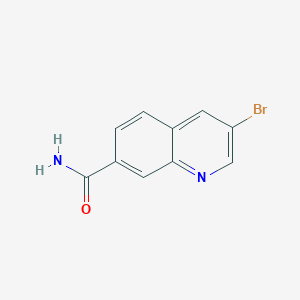

3-Bromoquinoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

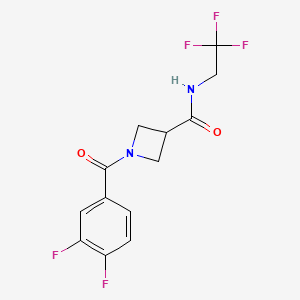

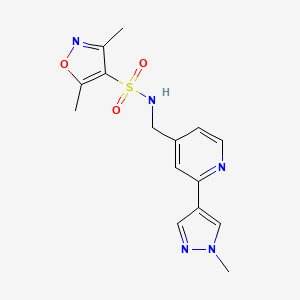

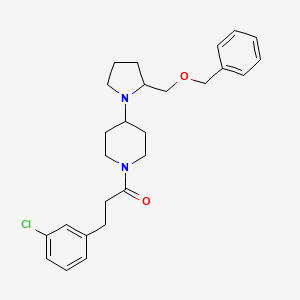

3-Bromoquinoline-7-carboxamide is a heterocyclic organic compound . It has a molecular weight of 251.08 and is typically a solid at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives like 3-Bromoquinoline-7-carboxamide involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

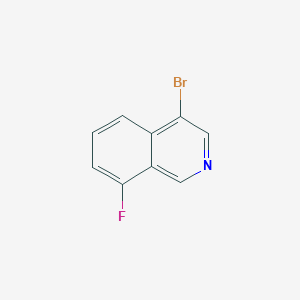

The molecular structure of 3-Bromoquinoline-7-carboxamide consists of a benzene ring fused with a pyridine moiety . The presence of the carboxamide moiety in quinoline derivatives allows for hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. For instance, 3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C . This reaction is quenched by various electrophiles to yield functionalized quinolines .Physical And Chemical Properties Analysis

3-Bromoquinoline-7-carboxamide is a solid at room temperature . It has a molecular weight of 251.08 . The compound is typically stored in a dry environment at room temperature .Wissenschaftliche Forschungsanwendungen

Mass Spectrometric Analysis and Drug Testing

One area of application for related compounds involves the study of their fragmentation behavior under mass spectrometry. For example, the unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides has been investigated, revealing insights into their fragmentation mechanisms. This research is pivotal for developing screening procedures for model HIF-stabilizers and potential metabolites in clinical, forensic, and sports drug testing (Beuck et al., 2009).

Drug Design and Enzyme Inhibition

Quinoline-8-carboxamides represent a new class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, highlighting their role in drug design for therapeutic activities. The design, synthesis, and evaluation of these compounds underscore their potential in addressing diseases by inhibiting specific enzymes (Lord et al., 2009).

Pharmacological Properties

The synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated potential anticonvulsant, antinociceptive, and anti-inflammatory activities. This highlights the utility of such compounds in creating new heterocyclic compounds with pharmacological activities (Wilhelm et al., 2014).

Photolabile Protecting Groups

Brominated hydroxyquinoline derivatives have been explored as photolabile protecting groups for carboxylic acids, showing greater efficiency and sensitivity to multiphoton excitation than other caging groups. This application is significant in the field of biochemistry for the controlled release of biological messengers (Fedoryak & Dore, 2002).

Safety and Hazards

The safety information for 3-Bromoquinoline-7-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Zukünftige Richtungen

The future directions for 3-Bromoquinoline-7-carboxamide and similar compounds involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . Researchers are also interested in investigating the type and mode of interaction of these derivatives against various enzymes .

Wirkmechanismus

Target of Action

Quinoline-carboxamide derivatives, a class to which this compound belongs, have been studied for their anti-proliferative activities against various cell lines .

Mode of Action

Quinoline-carboxamide derivatives have shown to interact with their targets, leading to anti-proliferative effects .

Result of Action

Quinoline-carboxamide derivatives have demonstrated anti-proliferative activities against various cell lines .

Eigenschaften

IUPAC Name |

3-bromoquinoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-6-1-2-7(10(12)14)4-9(6)13-5-8/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAJJNUNCMCXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)

![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)

![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)